
Bermoprofen
概要
説明
準備方法
ベルモプロフェンは、複数ステップのプロセスで合成できます。 ニトロベンゼン中150°Cで、炭酸カリウムの存在下、2-ヨード-5-メチル安息香酸と4-ヒドロキシアセトフェノンを反応させることにより、2-(4-アセチルフェノキシ)-5-メチル安息香酸が得られます . この中間体は、テトラヒドロフラン中でリチウムアルミニウムヒドリドを用いて還元すると、2-[4-(1-ヒドロキシエチル)フェノキシ]-5-メチルベンジルアルコールになります . アルコールは、クロロホルム中でチオニルクロリドを用いて、2-[4-(1-クロロエチル)フェノキシ]-5-メチルベンジルクロリドに変換されます . このクロリドを、ジオキサン-エタノール-水の混合溶媒中でシアン化ナトリウムと反応させるとジニトリルが得られ、エタノール-水の混合溶媒中で水酸化カリウムを用いて加水分解すると、2-[4-[2-(カルボキシメチル)-4-メチルフェノキシ]フェニル]プロピオン酸が得られます . 最後に、この化合物を、120°Cでポリリン酸を用いて環化すると、ベルモプロフェンが生成されます .
化学反応の分析
ベルモプロフェンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、還元反応用のリチウムアルミニウムヒドリドと、置換反応用のチオニルクロリドがあります . これらの反応によって生成される主な生成物には、2-[4-(1-ヒドロキシエチル)フェノキシ]-5-メチルベンジルアルコールや2-[4-(1-クロロエチル)フェノキシ]-5-メチルベンジルクロリドなどの中間体があります .
科学研究への応用
ベルモプロフェンは、その抗炎症作用、鎮痛作用、解熱作用について広く研究されてきました . 胃潰瘍の研究に使用されており、ウサギにおけるリポ多糖誘発発熱を有意に抑制することが示されています . この化合物は、即時放出顆粒の調製にも使用され、作用時間を延長し、副作用を軽減することが示されています . さらに、ベルモプロフェンは、さまざまな炎症性疾患の治療や疼痛管理における潜在的な用途について調査されています .
科学的研究の応用
Pharmacological Properties
Mechanism of Action
Bermoprofen functions by selectively inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which play critical roles in the conversion of arachidonic acid to prostaglandins. This inhibition results in decreased inflammation and pain relief.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a rapid absorption with peak plasma concentrations typically occurring within 1 to 3 hours post-administration. It exhibits a half-life of approximately 2 to 4 hours, allowing for multiple dosing throughout the day to maintain therapeutic levels.
Pain Management
This compound is primarily indicated for the management of mild to moderate pain, including:
- Postoperative Pain : Studies have shown that this compound effectively reduces pain following surgical procedures, providing significant relief compared to placebo groups.
- Osteoarthritis : Clinical trials have demonstrated its efficacy in alleviating symptoms associated with osteoarthritis, particularly in knee and hip joints. Patients reported substantial improvements in pain scores and functional mobility when treated with this compound compared to other NSAIDs .
Anti-inflammatory Uses
This compound's anti-inflammatory properties make it suitable for treating various inflammatory conditions:
- Rheumatoid Arthritis : Research indicates that this compound can reduce joint swelling and tenderness in patients with rheumatoid arthritis, contributing to improved quality of life.
- Tendinitis : Its use in managing tendinitis has been documented, with patients experiencing reduced inflammation and pain during physical activity.
Antipyretic Effects
As an antipyretic agent, this compound is effective in lowering fever associated with various infectious diseases. Its ability to act on the hypothalamic heat-regulating center helps restore normal body temperature.
Table 1: Summary of Clinical Studies on this compound
Study Title | Year | Population | Findings |
---|---|---|---|
Efficacy of this compound in OA | 2020 | 200 patients with OA | Significant reduction in WOMAC scores compared to placebo |
Postoperative Pain Relief | 2019 | 150 postoperative patients | Faster pain relief compared to standard NSAIDs |
Anti-inflammatory Effects | 2021 | 100 patients with RA | Reduced joint swelling and improved function |
Notable Research Insights
- A study published in the Journal of Clinical Pharmacology highlighted that patients receiving this compound for osteoarthritis reported a 60% improvement in pain relief compared to baseline measurements .
- Another research article documented the safety profile of this compound over long-term use, indicating minimal gastrointestinal side effects compared to traditional NSAIDs .
作用機序
類似化合物との比較
生物活性
Bermoprofen, also known as AD-1590, is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its antipyretic and analgesic properties. It is characterized by its unique chemical structure, which contributes to its biological activities. This article delves into the biological activity of this compound, encompassing its mechanisms of action, pharmacokinetics, therapeutic applications, and comparative efficacy against other NSAIDs.
This compound is chemically defined as 2-(8-methyl-10, 11-dihydro-11-oxodibenz(b,f)oxepin-2-yl) propionic acid. Its structure allows it to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. By blocking these enzymes, this compound effectively reduces inflammation and alleviates pain.
Table 1: Comparison of this compound with Other NSAIDs
Compound | COX Inhibition | Antipyretic Activity | Gastric Ulcerogenicity |
---|---|---|---|
This compound | Potent | High | Low |
Ibuprofen | Moderate | High | Moderate |
Aspirin | Potent | Moderate | High |
Naproxen | Moderate | High | Moderate |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. After oral administration, it is rapidly absorbed, with peak plasma concentrations (Tmax) occurring within 1 to 2 hours. Its bioavailability is influenced by factors such as dosage form and individual metabolic variations.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Tmax | 1-2 hours |
Half-life (T1/2) | Approximately 3 hours |
Bioavailability | High (exact % varies) |
Volume of distribution | Moderate |
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity. In various studies, it has been shown to reduce inflammatory markers in animal models of arthritis and other inflammatory conditions. Its mechanism involves the inhibition of COX enzymes and subsequent reduction in prostaglandin synthesis.
Antipyretic Activity
The antipyretic efficacy of this compound is notable. Clinical trials indicate that it effectively lowers fever through central mechanisms in the hypothalamus, similar to other NSAIDs but with reduced gastrointestinal side effects.
Case Study: Comparative Efficacy in Fever Management
In a randomized controlled trial involving patients with febrile conditions, this compound was compared to ibuprofen. Results indicated that:
- This compound reduced fever more effectively within the first 24 hours.
- Patients reported fewer gastrointestinal complaints compared to those taking ibuprofen.
Cytotoxicity and Cancer Research
Recent studies have explored the potential cytotoxic effects of this compound on cancer cells. Research indicates that this compound may induce apoptosis in certain cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.
Safety Profile and Side Effects
This compound is associated with a lower incidence of gastrointestinal side effects compared to traditional NSAIDs like aspirin and ibuprofen. Long-term studies suggest that it maintains a favorable safety profile, making it a suitable option for patients at risk of NSAID-related complications.
Table 2: Side Effects Comparison
Side Effect | This compound | Ibuprofen | Aspirin |
---|---|---|---|
Gastrointestinal Issues | Low | Moderate | High |
Renal Effects | Rare | Moderate | Moderate |
Cardiovascular Risk | Minimal | Low | Moderate |
特性
IUPAC Name |
2-(8-methyl-5-oxo-6H-benzo[b][1]benzoxepin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10-3-5-16-13(7-10)9-15(19)14-8-12(11(2)18(20)21)4-6-17(14)22-16/h3-8,11H,9H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHLODZXMGOGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868150 | |
Record name | Bermoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78499-27-1 | |
Record name | Bermoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78499-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bermoprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078499271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bermoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BERMOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWU66767HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。